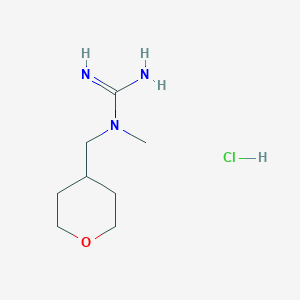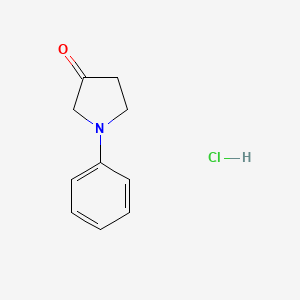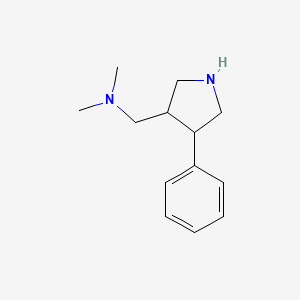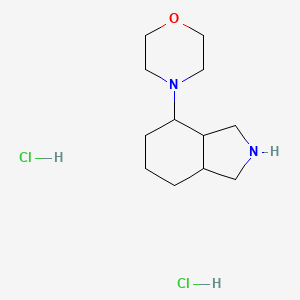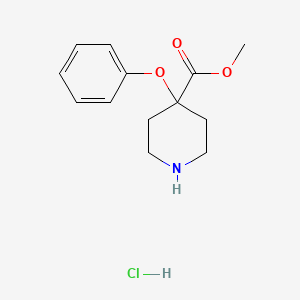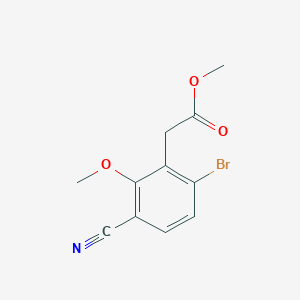
Methyl 6-bromo-3-cyano-2-methoxyphenylacetate
Descripción general
Descripción
Methyl 6-bromo-3-cyano-2-methoxyphenylacetate (MBCMPA) is a synthetic compound that has been used in a variety of research applications. It is a brominated derivative of phenylacetate, which is a naturally occurring compound found in plants and animals. MBCMPA has been studied for its potential to be used in drug development, as well as for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been studied for its potential to be used in drug development. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has also been studied for its potential to be used in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been studied for its potential to be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Mecanismo De Acción
Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been shown to act on multiple targets in the body. It has been shown to bind to enzymes and receptors, which can lead to changes in cell signaling pathways. Additionally, Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been shown to interact with DNA, leading to changes in gene expression. These changes can lead to the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and cell signaling pathways, leading to changes in the expression of genes. Additionally, Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties. These effects can lead to changes in the body’s response to disease and injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is cost-effective. Additionally, it has a wide range of potential applications, from drug development to cancer research. However, there are some limitations to the use of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate in lab experiments. It is not always possible to determine the exact mechanism of action of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate, as it can interact with multiple targets in the body. Additionally, the effects of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate can vary depending on the concentration and the duration of exposure.
Direcciones Futuras
Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has a wide range of potential applications and has been studied for its potential to be used in drug development, cancer research, and the treatment of neurodegenerative diseases. However, there is still much to be learned about the biochemical and physiological effects of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate. Additionally, further research is needed to determine the exact mechanism of action of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate and to identify new potential applications. Additionally, further research is needed to determine the optimal concentration and duration of exposure for Methyl 6-bromo-3-cyano-2-methoxyphenylacetate. Finally, further research is needed to develop novel synthesis methods for Methyl 6-bromo-3-cyano-2-methoxyphenylacetate that are more efficient and cost-effective.
Propiedades
IUPAC Name |
methyl 2-(6-bromo-3-cyano-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10(14)5-8-9(12)4-3-7(6-13)11(8)16-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDVLFNZDFIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-cyano-2-methoxyphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate](/img/structure/B1486228.png)
![Methyl 3-amino-5-nitro-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486229.png)
![2-(1,4-Dimethyl-2-piperazinyl)-1-[3-(4-fluorophenyl)-1-pyrrolidinyl]-1-ethanone](/img/structure/B1486230.png)
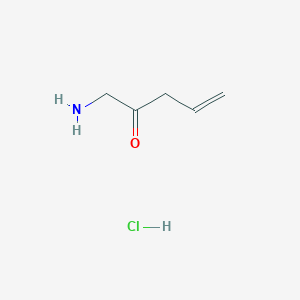
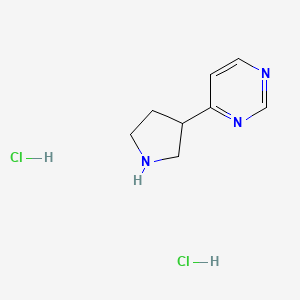


![Ethyl 3-(tert-butyl)-4-nitro-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole-5-carboxylate](/img/structure/B1486241.png)
